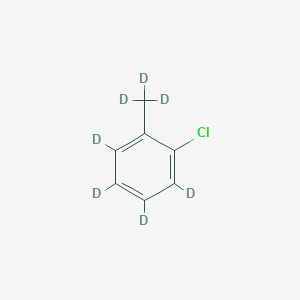

2-Chlorotoluene-d7

Cat. No. B1436224

Key on ui cas rn:

84344-05-8

M. Wt: 133.62 g/mol

InChI Key: IBSQPLPBRSHTTG-AAYPNNLASA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04443630

Procedure details

2-Chloro-5-nitrotoluene, which is required as a starting product, is accessible by nitrating o-chlorotoluene (Rec. Trav. Chim. Pays-Bas 32, (1913) 244 et seq.). It can be isolated from the resulting mixture of isomers by distillation in 43% yield (Loc. cit. 286). This distillation gives pure 2-chloro-6-nitrotoluene as first runnings the other isomers can be separated in a known way. Since all isomers, by virtue of their reactive groups, are intermediates which can be put to many uses and for which there is adequate demand, no undesirable by-products are obtained in this reaction. Thus, even if this preliminary stage is included, this invention represents a very favorable procedure.

Yield

43%

Identifiers

|

REACTION_CXSMILES

|

ClC1C=CC([N+:8]([O-:10])=[O:9])=CC=1C.[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19]>>[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N+:8]([O-:10])=[O:9])[C:14]=1[CH3:19]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C=C1)[N+](=O)[O-])C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It can be isolated from the resulting mixture of isomers by distillation in 43% yield (Loc. cit. 286)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

This distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=CC=C1)[N+](=O)[O-])C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 43% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |